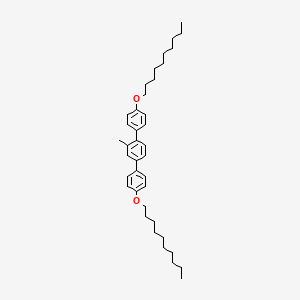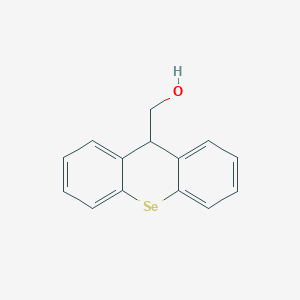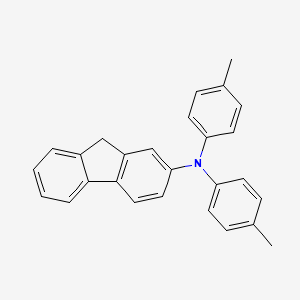
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids It is a tripeptide, meaning it consists of three amino acid residues linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of one amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. This step is repeated for each amino acid in the sequence.
Deprotection: After the desired peptide is synthesized, the protecting groups are removed using specific reagents, such as trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process and increase yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acidic or basic conditions.
Oxidation: Oxidizing specific amino acid residues, such as cysteine, to form disulfide bonds.
Reduction: Reducing disulfide bonds to free thiol groups.
Substitution: Replacing specific amino acid residues with others to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Peptides with disulfide bonds.
Reduction: Peptides with free thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The peptide’s structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A similar tripeptide with a slightly different sequence.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
Uniqueness
Glycyl-L-alanyl-L-alanylglycyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it valuable for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
182064-65-9 |
|---|---|
Molekularformel |
C16H28N6O7 |
Molekulargewicht |
416.43 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N6O7/c1-7(21-14(26)8(2)19-11(23)5-17)13(25)18-6-12(24)20-9(3)15(27)22-10(4)16(28)29/h7-10H,5-6,17H2,1-4H3,(H,18,25)(H,19,23)(H,20,24)(H,21,26)(H,22,27)(H,28,29)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
NTHAAVYOFXPUTE-XKNYDFJKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


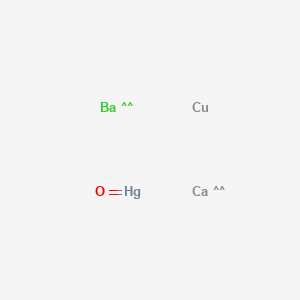
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

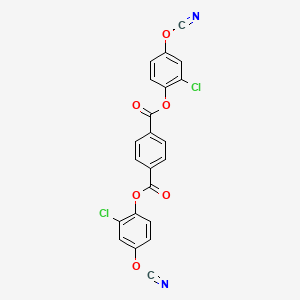
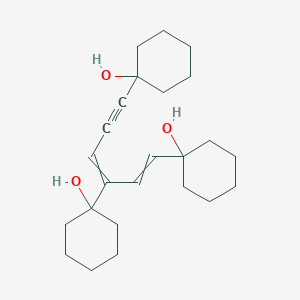

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
